molecular formula C11H9ClN2 B102047 Pyridine, 2-(p-chloroanilino)- CAS No. 22681-77-2

Pyridine, 2-(p-chloroanilino)-

Katalognummer B102047
CAS-Nummer: 22681-77-2
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: PRZYJLBEQGBXQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 2-(p-chloroanilino)- is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is widely used in scientific research due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Pyridine, 2-(p-chloroanilino)- has various scientific research applications. It is commonly used as a building block in the synthesis of other compounds. For example, it can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, it has been used in the development of new catalysts for organic reactions.

Wirkmechanismus

The mechanism of action of pyridine, 2-(p-chloroanilino)- is not fully understood. However, it is known to act as a nucleophile due to the presence of a nitrogen atom in the pyridine ring. This property makes it useful in organic reactions where it can act as a catalyst or a reactant.

Biochemische Und Physiologische Effekte

Pyridine, 2-(p-chloroanilino)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells in vitro. Further studies are needed to determine its potential toxicity in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using pyridine, 2-(p-chloroanilino)- in lab experiments is its availability. It is a commercially available compound that can be easily obtained. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of pyridine, 2-(p-chloroanilino)- in scientific research. One direction is the development of new catalysts based on this compound. Another direction is the study of its potential toxicity and its effects on living organisms. Additionally, it can be used in the development of new pharmaceuticals and agrochemicals.
Conclusion
In conclusion, pyridine, 2-(p-chloroanilino)- is a versatile compound that has many potential applications in scientific research. Its unique properties make it useful in organic reactions, and it can be used as a building block in the synthesis of other compounds. While its potential toxicity is a limitation, further studies can help determine its safety and potential uses.

Synthesemethoden

Pyridine, 2-(p-chloroanilino)- can be synthesized using various methods. One of the most common methods is the reaction of 2-chloropyridine with p-chloroaniline in the presence of a catalyst such as palladium. The reaction occurs through a nucleophilic substitution mechanism, leading to the formation of pyridine, 2-(p-chloroanilino)-.

Eigenschaften

CAS-Nummer

22681-77-2

Produktname

Pyridine, 2-(p-chloroanilino)-

Molekularformel

C11H9ClN2

Molekulargewicht

204.65 g/mol

IUPAC-Name

N-(4-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)

InChI-Schlüssel

PRZYJLBEQGBXQQ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl

Kanonische SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl

Andere CAS-Nummern

22681-77-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.